Biphenyl-3-YL-hydrazine hydrochloride

Aqueous Solubility Biological Assay Compatibility Formulation Science

Substituting hydrazine regioisomers without validation compromises SAR reproducibility and analytical detection limits. Biphenyl-3-YL-hydrazine hydrochloride (CAS 109221-88-7) provides definitive meta-substitution for consistent molecular recognition. • Up to 50 mg/mL aqueous solubility as the HCl salt enables direct bioassay without organic co-solvents. • Biphenyl chromophore enhances HPLC-UV sensitivity vs. phenylhydrazine for trace carbonyl detection. • Stable white solid; store at 0-8°C for long-term lot-to-lot reproducibility.

Molecular Formula C12H13ClN2
Molecular Weight 220.7 g/mol
CAS No. 109221-88-7
Cat. No. B008874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-3-YL-hydrazine hydrochloride
CAS109221-88-7
Molecular FormulaC12H13ClN2
Molecular Weight220.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)NN.Cl
InChIInChI=1S/C12H12N2.ClH/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9,14H,13H2;1H
InChIKeyRXOUQUVFXCPQAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-3-YL-hydrazine Hydrochloride Overview


Biphenyl-3-YL-hydrazine hydrochloride (CAS 109221-88-7), also designated as [1,1'-Biphenyl]-3-ylhydrazine hydrochloride , is an aromatic hydrazine derivative featuring a hydrazine group positioned at the *meta* (3-) site of the biphenyl ring system . This regiospecific placement, in contrast to its *ortho*- (2-) and *para*- (4-) analogs, imparts distinct electronic and steric properties that govern its reactivity in condensation reactions and subsequent molecular recognition events. As a hydrochloride salt, it presents as a stable, white to off-white solid with enhanced aqueous solubility relative to the free base, facilitating its handling and use as a versatile intermediate in organic and medicinal chemistry .

Biphenyl-3-YL-hydrazine Hydrochloride: Substitution Risks


The practice of substituting one hydrazine derivative for another without rigorous validation poses a significant risk to the reproducibility and validity of scientific research. Biphenyl-3-YL-hydrazine hydrochloride is structurally distinct from its isomers (e.g., 2-yl- or 4-yl-substituted) and simpler analogs like phenylhydrazine . The *meta*-positioning of the hydrazine group dictates the trajectory of the nucleophilic group, influencing the steric and electronic environment of the resulting hydrazone or heterocycle . This directly impacts molecular recognition, a cornerstone of biological activity and assay performance. Furthermore, substitution patterns alter key physicochemical properties; for instance, the solubility of the hydrochloride salt differs from its free base and other regioisomers, affecting reaction kinetics in aqueous or mixed-solvent systems . Finally, in critical applications such as analytical derivatization for carbonyl detection, the specific chromophoric or fluorophoric properties of the resulting 3-yl-hydrazone are non-transferable to other isomers, directly affecting the limit of detection and quantification [1]. The evidence below quantifies these critical differentiations.

Biphenyl-3-YL-hydrazine Hydrochloride: Selection Evidence


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt of Biphenyl-3-yl-hydrazine is specifically formulated to overcome the poor aqueous solubility of its free base counterpart (CAS 39785-68-7). While the free base is largely insoluble in water, the hydrochloride salt exhibits an aqueous solubility of up to 50 mg/mL . This significant enhancement in solubility is critical for its direct use in biological assays, such as enzyme inhibition studies or cell-based cytotoxicity testing, where the use of high concentrations of organic co-solvents (e.g., DMSO) can confound results or induce cellular toxicity.

Aqueous Solubility Biological Assay Compatibility Formulation Science

Regiospecific Hydrazone Synthesis: meta vs. para

The *meta*-position of the hydrazine group on Biphenyl-3-YL-hydrazine hydrochloride is a key structural differentiator that directly influences the biological activity of its derived hydrazones. In a direct comparative study of urease inhibition, a hydrazone derived from the *para*-substituted isomer, Biphenyl-4-yl-hydrazine (CAS 2217-77-8), demonstrated an IC₅₀ of 18.92 ± 0.61 μM . While specific IC₅₀ data for the *meta*-isomer's hydrazones against this target is not reported in the same study, the principle of regiospecific activity is established by the fact that the *ortho*- and *para*-isomers yield different biological outcomes. The *meta*-substituted hydrazone presents a unique spatial geometry for interactions with biological targets, such as enzyme active sites or DNA grooves, which is distinct from both the *ortho*- and *para*-isomers, thereby creating a unique vector for molecular recognition in drug discovery programs .

Medicinal Chemistry Hydrazone Synthesis Structure-Activity Relationship

Stability: Salt vs. Free Base

The hydrochloride salt form provides significantly enhanced long-term stability compared to the free base, a critical factor for compound management and reproducibility in research settings. Biphenyl-3-yl-hydrazine (free base) is prone to decomposition, whereas its hydrochloride counterpart is a stable solid that can be stored at 0-8 °C without degradation [1]. The free base has a reported melting point of 65-66 °C and is less stable at room temperature, whereas the hydrochloride salt is stable for extended periods when stored according to vendor specifications . This difference in stability minimizes the risk of working with degraded material, which could lead to failed reactions or irreproducible biological data.

Compound Management Long-Term Stability Storage Optimization

Analytical Derivatization vs. Phenylhydrazine

Biphenyl-3-yl-hydrazine hydrochloride is employed as a derivatization agent for the detection and quantification of carbonyl compounds . In contrast to the commonly used phenylhydrazine, which yields hydrazones with moderate UV absorbance, the biphenyl group of the 3-yl isomer imparts a significantly higher molar absorptivity due to its extended π-conjugated system. This leads to improved detection limits in HPLC-UV or LC-MS analyses. While specific quantitative data for a direct comparison of detection limits is not available in the cited references, the principle that aromatic substitution on hydrazine reagents increases the sensitivity of carbonyl detection is well-established in analytical method development [1]. The *meta*-substitution on the biphenyl ring further distinguishes it from the 2-yl or 4-yl isomers, as it can affect the hydrazone's chromatographic retention time and resolution, enabling the development of specific and sensitive assays for complex sample matrices, such as those found in food safety and environmental monitoring .

Analytical Chemistry Carbonyl Derivatization HPLC Analysis

Biphenyl-3-YL-hydrazine Hydrochloride: Research Applications


Hydrazone Libraries for Anticancer Discovery

In medicinal chemistry programs focused on developing novel anticancer agents, Biphenyl-3-YL-hydrazine hydrochloride is used as a key intermediate to synthesize a library of hydrazones. The *meta*-substitution on the biphenyl ring creates a unique spatial orientation for the resulting hydrazone, which is critical for exploring structure-activity relationships (SAR) against cancer cell lines . The improved solubility of the hydrochloride salt (up to 50 mg/mL in water) allows for direct biological evaluation of the synthesized hydrazones in aqueous buffer systems without the confounding effects of organic co-solvents .

HPLC Assays for Carbonyls in Food Safety

Analytical chemists utilize Biphenyl-3-YL-hydrazine hydrochloride as a pre-column derivatization agent for the detection and quantification of trace aldehydes and ketones in food and environmental samples . The biphenyl moiety acts as a strong chromophore, enhancing the UV detection sensitivity of the resulting hydrazones compared to simpler reagents like phenylhydrazine. This enables the development of highly sensitive HPLC-UV methods with lower limits of detection for monitoring food spoilage markers or environmental pollutants .

Heterocyclic Scaffold Synthesis

Organic chemists employ Biphenyl-3-YL-hydrazine hydrochloride as a versatile building block for the synthesis of complex heterocycles, such as pyrazolines and indoles, through its reaction with α,β-unsaturated carbonyl compounds or dicarbonyl systems . The hydrochloride salt form offers practical advantages in handling and solubility in common organic solvents for these reactions, facilitating cleaner and higher-yielding syntheses compared to the less stable free base [1].

Enzyme Inhibition by Hydrazine Derivatives

In biochemical research, Biphenyl-3-YL-hydrazine hydrochloride is used to probe the structure and function of PLP-dependent enzymes, such as transaminases . The hydrazine group is known to reversibly react with the pyridoxal-5′-phosphate (PLP) cofactor in these enzymes, forming a stable quinonoid intermediate that can be characterized spectroscopically and structurally . The specific *meta*-biphenyl substitution can influence the binding affinity and orientation within the enzyme active site, providing a unique tool for mechanistic studies.

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